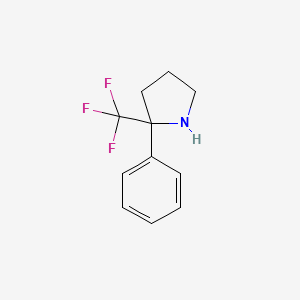

2-Phenyl-2-(trifluoromethyl)pyrrolidine

Beschreibung

2-Phenyl-2-(trifluoromethyl)pyrrolidine is a fluorinated heterocyclic compound featuring a pyrrolidine ring substituted with a phenyl group and a trifluoromethyl (CF₃) group at the C2 position. The CF₃ group imparts unique physicochemical properties, including enhanced metabolic stability, lipophilicity, and bioavailability, making it valuable in medicinal chemistry and agrochemical research .

Eigenschaften

IUPAC Name |

2-phenyl-2-(trifluoromethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N/c12-11(13,14)10(7-4-8-15-10)9-5-2-1-3-6-9/h1-3,5-6,15H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSYMZXWRKWMMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(C2=CC=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Catalytic Asymmetric Michael Addition/Reductive Cyclization Approach

A prominent and well-documented method for synthesizing 2-trifluoromethyl pyrrolidines, including 2-phenyl-2-(trifluoromethyl)pyrrolidine, is via a catalytic asymmetric Michael addition followed by reductive cyclization. This method was elaborated in a 2014 study published in Organic Letters and involves the following key steps:

Michael Addition: The organocatalytic asymmetric Michael addition of 1,1,1-trifluoromethylketones (acting as nucleophiles) to nitroolefins (acting as electrophiles) under mild conditions. This step forms γ-nitro carbonyl intermediates with high diastereo- and enantioselectivity.

Reductive Cyclization: Subsequent catalytic hydrogenation stereoselectively converts the Michael adducts into 2-trifluoromethylated pyrrolidines with three contiguous stereocenters.

This sequence is highly atom-efficient and provides access to trisubstituted 2-trifluoromethyl pyrrolidines, including the phenyl-substituted derivatives, with excellent yields and stereocontrol.

The reaction uses bifunctional organocatalysts bearing thiourea and tertiary amine groups to facilitate the Michael addition by activating both nucleophile and electrophile.

Electron-donating and electron-withdrawing substituents on the aromatic ring of nitroolefins and trifluoromethylketones influence yield and stereoselectivity, with electron-withdrawing groups generally enhancing selectivity.

Both aromatic and aliphatic nitroolefins can be employed, though aromatic substrates tend to give higher enantioselectivity.

The reaction tolerates various substituents on the phenyl ring, enabling the synthesis of diverse 2-phenyl-2-(trifluoromethyl)pyrrolidine analogs.

Representative Data Table from Michael Addition Step:

| Entry | Trifluoromethylketone (1) | Nitroolefin (2) Substituent | Michael Adduct (3) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

|---|---|---|---|---|---|---|

| 1 | 1a (unsubstituted phenyl) | Phenyl | 3aa | 98 | >20:1 | 95:5 |

| 2 | 1a | 2-Br-phenyl | 3ab | 95 | >20:1 | 96.5:3.5 |

| 3 | 1a | 2-NO2-phenyl | 3ac | 94 | >20:1 | 97.5:2.5 |

| 7 | 1a | 4-Br-phenyl | 3ag | 99 | >20:1 | 95.5:4.5 |

| 20 | 1f (aliphatic) | Phenyl | 3ea | 73 | >20:1 | 97:3 |

Note: The Michael adducts are typically crystalline solids, and recrystallization can further improve enantiomeric purity.

This method allows for the preparation of 2-phenyl-2-(trifluoromethyl)pyrrolidine with excellent stereochemical control and high yield, making it suitable for complex molecule synthesis and potential scale-up.

Alternative Synthetic Route via Chiral Induction and Cyclization

Another method, although reported for a related pyrrolidine derivative, provides insight into alternative synthetic strategies that could be adapted for 2-phenyl-2-(trifluoromethyl)pyrrolidine:

Step 1: Dehydration condensation of an aldehyde precursor with a chiral inducing reagent such as (R)-tert-butyl sulfenamide to form a Schiff base intermediate.

Step 2: Addition of a Grignard reagent to the Schiff base to introduce the desired substituent.

Step 3: Reduction and cyclization using trifluoroacetic acid and triethylsilane to close the pyrrolidine ring.

Step 4: Resolution of the resulting compound with (D)-malic acid to obtain the enantiomerically enriched pyrrolidine salt.

Step 5: Liberation of the free pyrrolidine by treatment with sodium hydroxide.

This method emphasizes:

Use of mild reaction conditions and readily available raw materials.

Avoidance of expensive noble metal catalysts and hazardous reagents like sec-BuLi.

High optical purity (enantiomeric excess >98%) and suitability for large-scale production.

Though this specific patent describes the synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine, the general approach of chiral induction, Grignard addition, and cyclization is applicable to the synthesis of trifluoromethylated pyrrolidines, including 2-phenyl-2-(trifluoromethyl)pyrrolidine, by appropriate choice of starting materials and reagents.

Comparative Analysis of Preparation Methods

| Feature | Catalytic Asymmetric Michael Addition/Reductive Cyclization | Chiral Induction with Grignard Addition and Cyclization |

|---|---|---|

| Starting Materials | 1,1,1-Trifluoromethylketones, Nitroolefins | Aldehydes, Chiral tert-butyl sulfenamide, Grignard reagents |

| Catalysts/Reagents | Organocatalysts (thiourea/tertiary amine), H2 for reduction | Trifluoroacetic acid, triethylsilane, (D)-malic acid |

| Reaction Conditions | Mild, room temperature to moderate heating | Mild to moderate temperatures, no cryogenic steps |

| Optical Purity | High enantioselectivity (up to 99.5:0.5 er) | Enantiomeric excess >98% after resolution |

| Scalability | Demonstrated potential for scale-up | Suitable for large-scale production |

| Safety and Cost Considerations | Avoids hazardous organometallics, uses organocatalysts | Avoids noble metals and hazardous reagents like sec-BuLi |

| Complexity of Steps | Two main steps (Michael addition, cyclization) | Multiple steps including condensation, addition, cyclization, resolution |

Summary of Research Findings

The catalytic asymmetric Michael addition/reductive cyclization method offers a straightforward, highly stereoselective route to 2-phenyl-2-(trifluoromethyl)pyrrolidine with excellent yields and enantiomeric purity.

The method tolerates a broad substrate scope, including various substituted aromatic and aliphatic nitroolefins and trifluoromethylketones, enabling structural diversity.

Organocatalysis avoids the use of heavy metals, improving safety and environmental impact.

Alternative methods involving chiral induction and Grignard addition provide complementary routes with advantages in raw material accessibility and scalability.

Both methods emphasize mild reaction conditions and high optical purity, critical for pharmaceutical applications.

This detailed analysis of preparation methods for 2-phenyl-2-(trifluoromethyl)pyrrolidine integrates authoritative research findings and data, providing a comprehensive guide for synthetic chemists aiming to produce this compound with high stereochemical fidelity and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Phenyl-2-(trifluoromethyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the phenyl or trifluoromethyl groups, often using reagents like sodium hydride or lithium diisopropylamide

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.

Substitution: Sodium hydride in dimethylformamide, lithium diisopropylamide in tetrahydrofuran

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Chemistry: 2-Phenyl-2-(trifluoromethyl)pyrrolidine is used as a building block in the synthesis of complex organic molecules. Its unique structural features make it a valuable intermediate in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its trifluoromethyl group enhances its lipophilicity, making it a useful probe in drug discovery .

Medicine: Its ability to interact with specific receptors and enzymes makes it a promising candidate for further investigation .

Industry: In the industrial sector, 2-Phenyl-2-(trifluoromethyl)pyrrolidine is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Wirkmechanismus

The mechanism of action of 2-Phenyl-2-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects. This allows the compound to modulate the activity of its targets, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 2-phenyl-2-(trifluoromethyl)pyrrolidine with structurally related pyrrolidine derivatives:

Commercial and Research Status

- Availability: While 2-phenyl-2-(trifluoromethyl)pyrrolidine is discontinued (), analogs like trans-1-Boc-3-amino-4-CF₃-pyrrolidine remain available for drug discovery (e.g., AS99484 in ) .

- Pipeline Relevance : Fluorinated pyrrolidines are prioritized in oncology and CNS drug development due to their optimized ADME profiles .

Biologische Aktivität

2-Phenyl-2-(trifluoromethyl)pyrrolidine is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, biochemical interactions, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a phenyl group and a trifluoromethyl group. This combination enhances its lipophilicity and influences its pharmacological profile. The trifluoromethyl group is known to improve the potency of various drugs by modifying their interaction with biological targets.

Target Interactions

2-Phenyl-2-(trifluoromethyl)pyrrolidine interacts with multiple biological targets, contributing to its diverse pharmacological effects. The mechanisms include:

- Receptor Modulation: It has been shown to modulate the activity of receptors involved in cell signaling pathways, influencing cellular responses.

- Enzyme Interaction: The compound can inhibit or activate specific enzymes, thereby altering metabolic pathways and gene expression.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it can be effectively absorbed and distributed within biological systems. Its stability under laboratory conditions suggests potential for therapeutic applications.

Biological Activity

Research indicates that 2-Phenyl-2-(trifluoromethyl)pyrrolidine exhibits several biological activities:

- Antiproliferative Effects: Studies have demonstrated its ability to inhibit cancer cell proliferation by targeting key signaling pathways involved in cell growth and survival.

- Neuroprotective Properties: Preliminary studies suggest that the compound may offer protective effects against neurodegenerative conditions by modulating neurotransmitter systems.

Case Studies

-

Cancer Research

A study investigated the antiproliferative effects of 2-Phenyl-2-(trifluoromethyl)pyrrolidine on various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent. -

Neuropharmacology

In animal models, the compound was evaluated for its neuroprotective effects against oxidative stress. Results showed a decrease in markers of neuronal damage, highlighting its therapeutic potential in neurodegenerative diseases.

Biochemical Analysis

The compound's interaction with enzymes and proteins plays a crucial role in its biological activity:

- Enzyme Inhibition: It has been reported to inhibit enzymes involved in metabolic pathways, thereby affecting substrate availability and product formation.

- Cellular Effects: 2-Phenyl-2-(trifluoromethyl)pyrrolidine influences cellular signaling pathways, gene expression, and overall cellular metabolism.

Comparison with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Phenylpyrrolidine | Lacks trifluoromethyl group | Different chemical profile |

| 2-(Trifluoromethyl)pyrrolidine | Lacks phenyl group | Altered reactivity |

| 2-Phenyl-2-(trifluoromethyl)pyrrole | Contains a pyrrole ring instead of pyrrolidine | Distinct electronic properties |

Q & A

Q. What are the limitations of current fluorination methods for pyrrolidine scaffolds?

- Issues :

- Side Reactions : Radical quenching in trifluoromethylation leads to dimerization byproducts.

- Catalyst Deactivation : Fluoride ions poison palladium catalysts; mitigated using silver additives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.